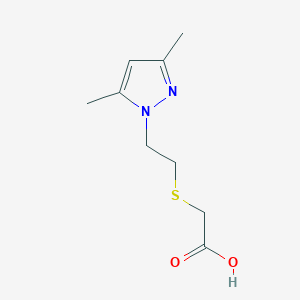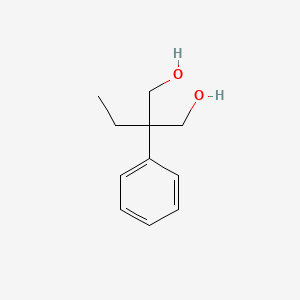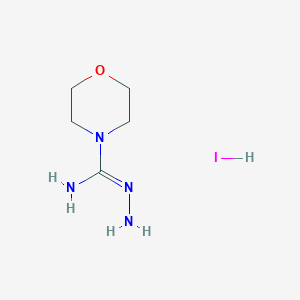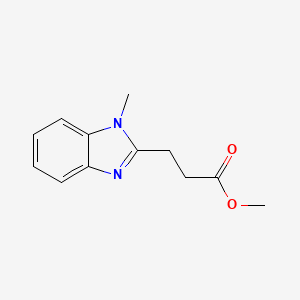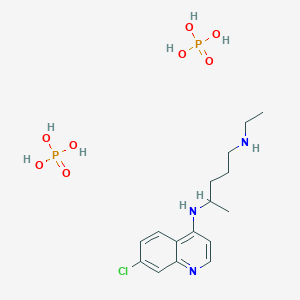
Desethyl chloroquine diphosphate
描述
去乙基氯喹(二磷酸盐)是氯喹的主要去乙基代谢产物,氯喹是一种众所周知的抗疟疾药物。 氯喹已被用于治疗疟疾和其他疾病,例如类风湿性关节炎和狼疮 。 去乙基氯喹(二磷酸盐)保留了母体化合物的一些药理活性,并已被研究用于其潜在的治疗应用 .
作用机制
去乙基氯喹(二磷酸盐)通过抑制疟原虫滋养体中血红素聚合酶的作用发挥作用,阻止血红素转化为血红素。 这会导致有毒血红素的积累,最终杀死寄生虫 。 此外,该化合物可能会影响其他分子靶点和通路,有助于其药理活性 .
生化分析
Biochemical Properties
Desethyl chloroquine diphosphate interacts with various enzymes and proteins. It is a product of the metabolism of Chloroquine, which is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active this compound . This interaction with CYP enzymes is a key aspect of its biochemical role.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy and toll-like receptors (TLRs) . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an inhibitor of autophagy and toll-like receptors (TLRs) . This means it can bind to these receptors and inhibit their function, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in acute toxicity experiments in animal models, the dose at which 50% die (LD50) is approximately twice as high with hydroxychloroquine as with chloroquine .
Metabolic Pathways
This compound is involved in the metabolic pathways of Chloroquine. It is a major desethyl metabolite of Chloroquine, which is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is 60% bound to plasma proteins and equally cleared by the kidney and liver .
Subcellular Localization
Chloroquine, the parent compound of this compound, passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles . This could suggest similar subcellular localization for this compound.
准备方法
合成路线和反应条件
去乙基氯喹(二磷酸盐)是通过氯喹的去乙基化合成的。该过程涉及从氯喹中去除乙基,通常在受控条件下使用化学试剂。 反应条件通常包括使用强酸或强碱来促进去乙基化过程 .
工业生产方法
去乙基氯喹(二磷酸盐)的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 该过程可能包括通过结晶或色谱法纯化来分离所需化合物的步骤 .
化学反应分析
反应类型
去乙基氯喹(二磷酸盐)会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变化学结构,可能改变其药理特性。
常用试剂和条件
这些反应中常用的试剂包括像过氧化氢这样的氧化剂,像硼氢化钠这样的还原剂,以及各种催化剂来促进取代反应。 条件通常涉及控制温度和 pH 值以确保所需的反应结果 .
主要产品
科学研究应用
化学: 用作分析化学中开发新分析方法的参考化合物.
生物学: 研究其对细胞过程的影响及其作为细胞生物学研究工具的潜力.
医学: 探索其在治疗疟疾和自身免疫性疾病等疾病中的潜在治疗应用.
工业: 用于制药行业开发新药和制剂.
相似化合物的比较
类似化合物
氯喹: 母体化合物,广泛用作抗疟疾药物.
羟氯喹: 氯喹的衍生物,具有类似的药理特性.
双去乙基氯喹: 氯喹的另一种代谢产物,具有不同的药理活性.
独特性
去乙基氯喹(二磷酸盐)在其特异性的去乙基化方面是独特的,它保留了氯喹的一些药理活性,同时可能减少了某些副作用。 其独特的化学结构和性质使其成为研究和治疗应用中的一种有价值的化合物 .
属性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKNKEKUPZTKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678694 | |
| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247912-76-1 | |
| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)
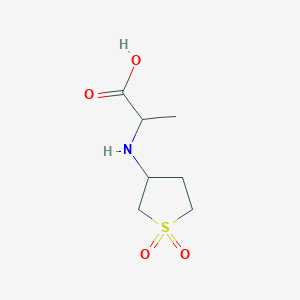
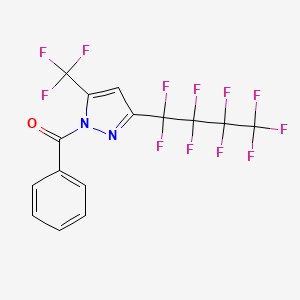
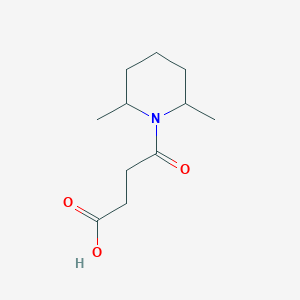
![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)
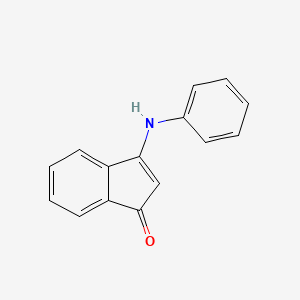
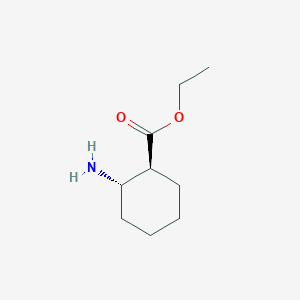
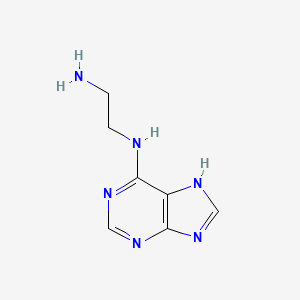
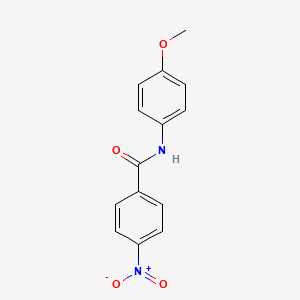
![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)
